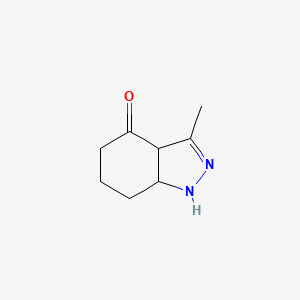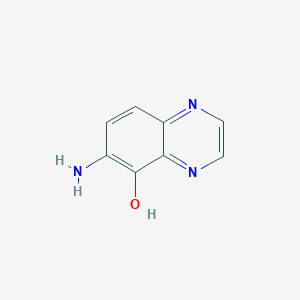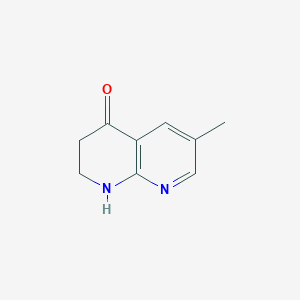
6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the condensation of 2-aminonicotinaldehyde with an appropriate ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nitrating agents, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methyl group at the 6-position.
6-Methyl-1,8-naphthyridine: Does not have the dihydro and ketone functionalities.
Uniqueness
6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the dihydro structure can affect its interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7-8(12)2-3-10-9(7)11-5-6/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
DKEUFAIGBWPFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NCCC2=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)
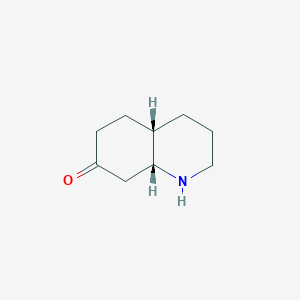

![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)
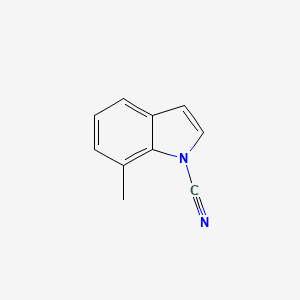
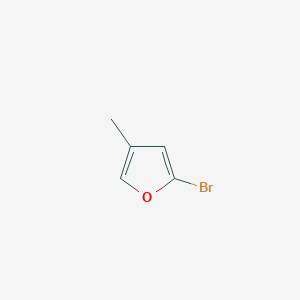
![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)

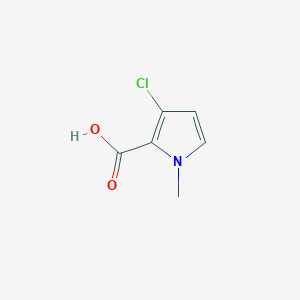
![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)

